Methyl 5,5,7,7-tetramethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
Methyl 5,5,7,7-tetramethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound featuring a thieno[2,3-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,5,7,7-tetramethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thieno[2,3-c]pyridine Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a diketone or aldehyde under acidic or basic conditions.
Introduction of the Amido Group: The 3-phenylpropanamido group can be introduced via an amide coupling reaction, using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[2,3-c]pyridine core, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the amido group or the ester group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols, under basic or acidic conditions
Major Products
Oxidation: Oxidized derivatives of the thieno[2,3-c]pyridine core
Reduction: Reduced forms of the amido or ester groups
Substitution: Amides or esters with different substituents
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit various activities such as antimicrobial, anti-inflammatory, or anticancer properties. Its structural similarity to known bioactive molecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals.
Industry
Industrially, the compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex organic molecules.
Mechanism of Action
The mechanism by which Methyl 5,5,7,7-tetramethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exerts its effects likely involves interaction with specific molecular targets such as enzymes or receptors. The amido and ester groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5,5,7,7-tetramethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- This compound
Uniqueness
This compound is unique due to its specific substitution pattern on the thieno[2,3-c]pyridine core, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may offer enhanced stability, reactivity, or biological activity, making it a valuable molecule for further research and development.
By understanding the detailed synthesis, reactions, applications, and mechanisms of this compound, researchers can better explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
methyl 5,5,7,7-tetramethyl-2-(3-phenylpropanoylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-21(2)13-15-17(20(26)27-5)19(28-18(15)22(3,4)24-21)23-16(25)12-11-14-9-7-6-8-10-14/h6-10,24H,11-13H2,1-5H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGAEMSYGDDQPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)CCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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